Eglin c (41-49)

Overview

Description

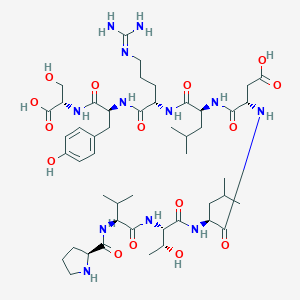

Eglin c (41-49) is a peptide fragment related to eglin c . It shows inhibitory effects on cathepsin G and α-chymotrypsin with Ki values of 42 and 20 μM, respectively .

Synthesis Analysis

The synthesis of Eglin c (41-49) has been studied in the past . The peptide fragment was synthesized and its inhibitory effect on human leukocyte elastase, cathepsin G, and alpha-chymotrypsin was examined .Molecular Structure Analysis

The molecular weight of Eglin c (41-49) is 1063.20 . Its molecular formula is C48H78N12O15 . The sequence of this peptide fragment is SPVTLDLRY .Physical And Chemical Properties Analysis

Eglin c (41-49) has a molecular weight of 1063.20 and a molecular formula of C48H78N12O15 . It is a solid substance . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications

Biochemistry and Pharmacology : Eglin c is known for inhibiting human leucocyte elastase and cathepsin G, making it a potential therapeutic agent for diseases associated with inflammation. It has shown effectiveness in experimental animal models of emphysema and shock. Initial studies suggest Eglin c is non-toxic and doesn't affect the cardiovascular system, central nervous system, or metabolism. However, its allergenic potential remains unexplored (Braun & Schnebli, 1986).

Structural Studies : Investigations into Eglin c's structure reveal that its enzyme-binding loop is supported mainly by electrostatic and H-bonding interactions. Studies on synthetic analogues of Eglin c have provided insights into the importance of these interactions for its stability and binding efficiency (Lu et al., 2000).

Pharmacological Studies : Research on Eglin c's pharmacological properties found that it forms complexes with human leukocyte elastase and cathepsin G at rates comparable to naturally occurring inhibitors. It has been used effectively in models of emphysema in hamsters, showing no signs of toxicity (Schnebli et al., 1985).

Proteinase Inhibition : Eglin c has a high inhibitory activity towards several serine proteinases, and its effectiveness has been enhanced through specific mutagenesis. Its absence of disulfide bridges categorizes it within the potato I inhibitor family (Heinz et al., 1989).

Influence on Human Neutrophils : Studies on Eglin C's effects on human neutrophils showed it doesn't interfere with phagocytic-bactericidal activity, making it a viable protease inhibitor for certain medical applications (Suter & Chevallier, 1988).

Enzyme-Inhibitor Dynamics : Research on mutations in Eglin c's alpha-helical solvent-exposed sites revealed surprising long-range effects, indicating specific interactions that are significant for understanding its stability and function (Fetrow et al., 2005).

properties

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKRDTXAJKKKX-WWRYCTMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

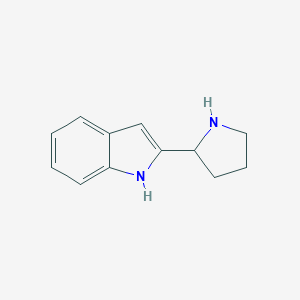

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153564 | |

| Record name | Eglin c (41-49) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eglin c (41-49) | |

CAS RN |

122299-11-0 | |

| Record name | Eglin c (41-49) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122299110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglin c (41-49) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)

![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)